molecular formula C8H7BrO2 B1334075 5-Bromo-2-hydroxy-3-methylbenzaldehyde CAS No. 33172-56-4

5-Bromo-2-hydroxy-3-methylbenzaldehyde

Cat. No. B1334075
CAS RN: 33172-56-4
M. Wt: 215.04 g/mol
InChI Key: PZGFSVYPDAQKHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methylbenzaldehyde is a compound that is part of a family of substituted benzaldehydes, which are often used as building blocks in organic synthesis. These compounds can be modified to produce a variety of chemical structures with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of substituted benzaldehydes, such as 5-Bromo-2-hydroxy-3-methylbenzaldehyde, can be achieved through various methods. One approach involves the selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation, which is a key step in the synthesis of substituted 2-bromobenzaldehydes . Another method includes the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde with other reagents to form more complex structures, such as C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene . Additionally, the bromination of hydroxybenzaldehydes can lead to the formation of various brominated products, depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. Studies have shown that these compounds can exist in multiple conformers, with the most stable conformer being identified through computational methods . X-ray crystallography can also be used to determine the crystalline structure and confirm the identity of these compounds .

Chemical Reactions Analysis

Brominated benzaldehydes can undergo a variety of chemical reactions. For instance, they can be used in one-pot allylboration-Heck reactions to synthesize 3-methyleneindan-1-ols, which are valuable intermediates in organic synthesis . They can also react with other reagents to form complex molecules with potential biological activities . The presence of the bromine atom can influence the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzaldehyde and related compounds can be extensively studied using computational chemistry. The electronic properties, such as HOMO and LUMO energies, can be calculated to understand the stability and reactivity of the molecule . The effect of bromine substitution on the linear and nonlinear optical properties has been investigated, showing that bromine can enhance the nonlinear optical responses of these compounds . Additionally, the thermodynamic functions of these compounds can be obtained from spectroscopic data, providing insights into their energetic behavior in different solvent media .

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrochemically Induced Transformations

    The compound has been involved in electrochemically induced multicomponent transformations, leading to new compounds with potential biomedical applications, particularly in the regulation of inflammatory diseases. This indicates its role as a building block in synthetic chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Electrochemical Behavior of Functionalized Polymers

    Research shows that derivatives of 5-bromo-2-hydroxy-3-methylbenzaldehyde exhibit specific electroactive properties. These findings are crucial for understanding the electrochemistry of related polymers (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

  • Crystallographic Analysis and Synthesis

    Studies have included X-ray crystallographic analysis of brominated derivatives, providing insights into the molecular structure and potential synthetic pathways (Silva, Paixão, Beja, Sobral, & Gonsalves, 2004).

Biomedical Research

  • Schiff Base Formation for Copper Ion Preconcentration

    The compound is used in synthesizing ligands for modifying silica disks, which are then employed in preconcentrating copper ions in water samples for analytical purposes. This application is significant in environmental and analytical chemistry (Fathi & Yaftian, 2009).

  • Enrichment Cultures for Oxidation and Reduction Studies

    Metabolically stable enrichment cultures have been used to study the oxidation and reduction of the aldehyde group in halogenated aromatic aldehydes like 5-bromo-2-hydroxy-3-methylbenzaldehyde. This research is valuable for understanding microbial transformations in the environment (Neilson, Allard, Hynning, & Remberger, 1988).

Analytical and Environmental Chemistry

  • Gas Chromatographic Analysis

    Its derivatives have been studied for their separation and determination using gas chromatography, indicating its role in analytical methodologies (Shi Jie, 2000).

  • Transformation in Anaerobic Conditions

    The transformations of halogenated aromatic aldehydes like 5-bromo-2-hydroxy-3-methylbenzaldehyde by anaerobic bacteria have been examined, providing insights into environmental degradation processes and microbial metabolism (Neilson et al., 1988).

Molecular Synthesis

  • Creation of Complex Molecules

    The bromination of related compounds has been explored for synthesizing complex molecules, showing the compound's relevance in the field of organic synthesis (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).

  • Synthesis of Chalcone Derivatives

    The synthesis of chalcone derivatives from halogenated vanillin and their antioxidant activities have been studied, highlighting potential applications in pharmaceuticals and nutraceuticals (Rijal, Haryadi, & Anwar, 2022).

Safety And Hazards

5-Bromo-2-hydroxy-3-methylbenzaldehyde is associated with several hazards. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGFSVYPDAQKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373696
Record name 5-bromo-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-methylbenzaldehyde

CAS RN

33172-56-4
Record name 5-bromo-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-hydroxy-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The solution of 2-Hydroxy-3-methylbenzaldehyde (1.0 g, 7.35 mmole) in acetic acid (6 mL) was cooled to 0° C. (ice bath). Bromine (1.36 g, 8.52 mmole) was added dropwise and allowed to stir for 2 hours. The reaction was warmed to room temperature and diluted with water (100 mL) yielding a light orange precipitate. The solid was filtered and washed with water (10 mL). Dried on high vacuum to give a light brown solid (1.4 g, 88.6%). 1H NMR (CDCl3/400 MHz) 11.16 (s, 1H), 9.79 (s, 1H), 7.48 (s, 1H), 7.46 (s, 1H), 2.23 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
88.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Baker Dockrey - 2020 - deepblue.lib.umich.edu
Natural products, compounds synthesized by all kingdoms of life, offer a wealth of structural diversity, giving rise to an array of biological activities. For centuries chemists looked to …
Number of citations: 0 deepblue.lib.umich.edu
H Zayas - University of Newcastle, 2011 - nova.newcastle.edu.au
… Commenced with 36.72 mmol of 5-bromo-2-hydroxy-3-methylbenzaldehyde and synthesised using the procedure from Baleizão et al.… 5-Bromo-2-hydroxy-3-methylbenzaldehyde (7a). …
Number of citations: 2 nova.newcastle.edu.au

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